N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is a chemical compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide typically involves the reaction of quinoxaline derivatives with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with improved efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions are often derivatives of the original compound, which may exhibit enhanced or altered biological activities. These derivatives are of significant interest in drug development and medicinal chemistry .
Scientific Research Applications
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets within cells. It may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its activity is believed to be related to its quinoxaline core structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide
- N-(quinolin-2-ylmethylene)hydrazinecarbothioamide
- Quinoxalinone derivatives
Uniqueness
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dimethylamino group and acetamide linkage contribute to its unique pharmacological profile, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-14(2)12(17)8-15-10-6-4-3-5-9(10)13-7-11(15)16/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGODTYRNBMNGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2=CC=CC=C2N=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.